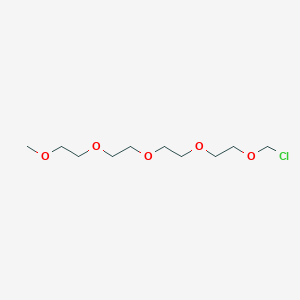
1-Chloro-2,5,8,11,14-pentaoxapentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,5,8,11,14-pentaoxapentadecane, also known as tetraglyme, is an organic compound with the molecular formula C10H21ClO5. It is a colorless liquid that is miscible with water and many organic solvents. This compound is widely used as a solvent due to its high boiling point and chemical stability .
Preparation Methods
1-Chloro-2,5,8,11,14-pentaoxapentadecane can be synthesized through various methods. One common synthetic route involves the reaction of tetraethylene glycol with thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation . Industrial production methods often involve similar processes but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
1-Chloro-2,5,8,11,14-pentaoxapentadecane undergoes several types of chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, leading to the formation of tetraethylene glycol.
Oxidation and Reduction: While less common, it can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution reactions, and the reactions often occur under reflux conditions.
Major Products: The major products depend on the type of reaction.
Scientific Research Applications
1-Chloro-2,5,8,11,14-pentaoxapentadecane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions, particularly those involving high temperatures.
Biology: It is used in the preparation of certain biological assays and experiments.
Medicine: It is used in the formulation of some pharmaceutical products.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-2,5,8,11,14-pentaoxapentadecane largely depends on its role as a solvent. It facilitates chemical reactions by dissolving reactants and providing a medium for the reaction to occur. Its molecular structure allows it to interact with various molecular targets, enhancing the solubility and reactivity of different compounds .
Comparison with Similar Compounds
1-Chloro-2,5,8,11,14-pentaoxapentadecane can be compared with other similar compounds such as:
Tetraethylene glycol dimethyl ether: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.
Diethylene glycol dimethyl ether: Shorter chain length, resulting in different physical properties and applications.
Polyethylene glycol: Higher molecular weight and different applications, particularly in the pharmaceutical and cosmetic industries.
This compound is unique due to its combination of high boiling point, chemical stability, and reactivity in substitution reactions .
Properties
Molecular Formula |
C10H21ClO5 |
|---|---|
Molecular Weight |
256.72 g/mol |
IUPAC Name |
1-[2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethoxy]-2-methoxyethane |
InChI |
InChI=1S/C10H21ClO5/c1-12-2-3-13-4-5-14-6-7-15-8-9-16-10-11/h2-10H2,1H3 |
InChI Key |
AQZKTZNULMMCBW-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















